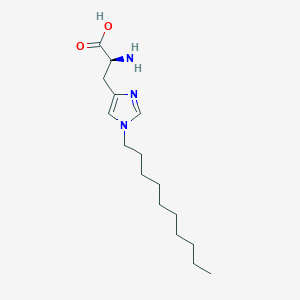

1-Decyl-L-histidine

Description

Structure

3D Structure

Properties

CAS No. |

189095-13-4 |

|---|---|

Molecular Formula |

C16H29N3O2 |

Molecular Weight |

295.42 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1-decylimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-19-12-14(18-13-19)11-15(17)16(20)21/h12-13,15H,2-11,17H2,1H3,(H,20,21)/t15-/m0/s1 |

InChI Key |

AMILYWOFKWASDI-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCCCCCCN1C=C(N=C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCCCN1C=C(N=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and purification of 1-Decyl-L-histidine

An In-depth Technical Guide to the Synthesis and Purification of 1-Decyl-L-histidine

Introduction

1-Decyl-L-histidine is a derivative of the amino acid L-histidine, characterized by the attachment of a ten-carbon alkyl chain (decyl group) to the N-1 position of the imidazole ring. This modification significantly increases the lipophilicity of the parent amino acid, a strategy often employed in drug development to enhance membrane permeability and bioavailability of peptide-based therapeutics. The unique properties of the histidine side chain, including its pKa near physiological pH and its ability to coordinate with metal ions, make its derivatives attractive for various applications, including targeted drug delivery, novel surfactants, and as components of peptidomimetics.[1][2]

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of 1-Decyl-L-histidine, designed for researchers, scientists, and professionals in the field of drug development. The described protocols are based on established principles of amino acid chemistry and chromatographic purification.

Synthesis of 1-Decyl-L-histidine: A Proposed Experimental Protocol

The synthesis of 1-Decyl-L-histidine necessitates a multi-step approach involving the protection of reactive functional groups, followed by N-alkylation of the imidazole ring, and subsequent deprotection to yield the final product.

Step 1: Protection of L-histidine

To ensure selective alkylation at the desired N-1 position of the imidazole ring and to prevent side reactions at the α-amino and carboxyl groups, these functionalities must first be protected. A common strategy involves the formation of a Boc-protected amino group and a methyl ester of the carboxylic acid.

Materials:

-

L-histidine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Suspend L-histidine methyl ester hydrochloride in a mixture of methanol and dichloromethane.

-

Cool the suspension in an ice bath and add triethylamine dropwise to neutralize the hydrochloride.

-

Add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a mild aqueous acid, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Nα-Boc-L-histidine methyl ester.

Step 2: N-Alkylation with 1-Bromodecane

The protected L-histidine is then alkylated using 1-bromodecane. This reaction introduces the decyl group onto the imidazole ring.

Materials:

-

Nα-Boc-L-histidine methyl ester

-

1-Bromodecane

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve Nα-Boc-L-histidine methyl ester in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath and add sodium hydride portion-wise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add 1-bromodecane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Nα-Boc-1-Decyl-L-histidine methyl ester.

Step 3: Deprotection

The final step involves the removal of the Boc and methyl ester protecting groups to yield 1-Decyl-L-histidine.

Materials:

-

Crude Nα-Boc-1-Decyl-L-histidine methyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Aqueous sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve the crude product from Step 2 in a mixture of dichloromethane and trifluoroacetic acid to remove the Boc group.

-

Stir the solution at room temperature for 2-4 hours.

-

Evaporate the solvent and TFA under reduced pressure.

-

To hydrolyze the methyl ester, dissolve the residue in a mixture of methanol and water, and add an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture to the isoelectric point of 1-Decyl-L-histidine (approximately pH 7.5) with a dilute acid (e.g., HCl).[3]

-

The crude 1-Decyl-L-histidine will precipitate out of the solution.

Purification of 1-Decyl-L-histidine

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic techniques and crystallization is proposed for obtaining high-purity 1-Decyl-L-histidine.

Purification Protocol: Ion-Exchange Chromatography

Materials:

-

Crude 1-Decyl-L-histidine

-

Strongly acidic cation exchange resin

-

Aqueous ammonia solution (for elution)

-

Aqueous HCl solution (for pH adjustment)

Procedure:

-

Dissolve the crude 1-Decyl-L-histidine in an appropriate acidic aqueous buffer and adjust the pH to ensure the compound is protonated and will bind to the cation exchange resin.

-

Load the solution onto a column packed with a strongly acidic cation exchange resin.[4]

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound 1-Decyl-L-histidine using a gradient of aqueous ammonia.[4]

-

Collect fractions and monitor for the presence of the product using a suitable analytical technique (e.g., UV-Vis spectroscopy or TLC).

-

Pool the fractions containing the pure product.

-

Remove the ammonia by evaporation under reduced pressure.

Final Purification: Crystallization

-

Dissolve the purified 1-Decyl-L-histidine from the chromatography step in a minimal amount of hot water or an alcohol-water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure 1-Decyl-L-histidine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of 1-Decyl-L-histidine. The values presented are illustrative and may vary depending on the specific experimental conditions.

| Parameter | Value | Unit | Notes |

| Synthesis | |||

| L-histidine methyl ester hydrochloride (Input) | 10 | g | Starting material for protection |

| 1-Bromodecane (Input) | 1.2 | equivalents | Alkylating agent |

| Crude 1-Decyl-L-histidine (Output) | 8.5 | g | Theoretical yield based on L-histidine |

| Overall Crude Yield | ~70 | % | |

| Purification | |||

| Pure 1-Decyl-L-histidine (Output) | 6.5 | g | After chromatography and crystallization |

| Overall Purified Yield | ~53 | % | |

| Purity (by HPLC) | >98 | % | |

| Characterization | |||

| Molecular Weight | 295.42 | g/mol | |

| Appearance | White crystalline solid |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and purification of 1-Decyl-L-histidine.

Caption: Synthetic pathway for 1-Decyl-L-histidine.

Caption: Purification workflow for 1-Decyl-L-histidine.

References

- 1. Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0465974A1 - Preparation of D-histidine and derivatives thereof from L-histidine - Google Patents [patents.google.com]

- 4. WO2007119369A1 - Process for purification of amino acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Alkylated Histidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-alkylated histidine derivatives. Understanding these properties is crucial for researchers and professionals in drug development, as modifications to the histidine molecule can significantly alter its behavior, influencing factors such as biological activity, membrane permeability, and metabolic stability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes related biological pathways and experimental workflows.

Physicochemical Data of N-Alkylated Histidine Derivatives

Table 1: General Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Histidine | C6H9N3O2 | 155.15 |

| Nα-Methyl-L-histidine | C7H11N3O2 | 169.18 |

Data sourced from PubChem.[1][2]

Table 2: Acid-Base Dissociation Constants (pKa)

The pKa values are critical for understanding the ionization state of the molecule at physiological pH. The imidazole side chain of histidine has a pKa around 6.0, allowing it to act as both a proton donor and acceptor in biological systems.[3] Alkylation can subtly alter these values.

| Compound | pKa (α-carboxyl) | pKa (α-amino) | pKa (imidazole) |

| L-Histidine | ~1.8 | ~9.2 | ~6.0 |

| Nα-Methyl-L-histidine | Data not available | Data not available | Data not available |

Table 3: Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic profile.

| Compound | XLogP3 |

| L-Histidine | -3.2 |

| Nα-Methyl-L-histidine | -2.7 |

XLogP3 is a computed value. Data sourced from PubChem.[1][2]

Table 4: Aqueous Solubility

Solubility is a fundamental property that affects drug formulation and bioavailability.

| Compound | Solubility in water |

| L-Histidine | 45.6 mg/mL at 25 °C |

| Nα-Methyl-L-histidine | Data not available |

Data sourced from PubChem.[1]

Experimental Protocols

This section outlines detailed methodologies for the determination of the key physicochemical properties of N-alkylated histidine derivatives.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the N-alkylated histidine derivative with a strong acid and a strong base to determine the pKa values of its ionizable groups.

Materials:

-

N-alkylated histidine derivative

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burettes

-

Beakers

-

Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

-

Prepare a solution of the N-alkylated histidine derivative of a known concentration (e.g., 0.01 M) in deionized water.

-

Calibrate the pH meter using standard buffers.

-

Place a known volume of the amino acid solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and record the initial pH.

-

Acid Titration: Titrate the solution with 0.1 M HCl, adding small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize. Continue until the pH drops significantly (e.g., to pH 1.5-2.0).

-

Base Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with 0.1 M NaOH in a similar incremental manner until the pH rises significantly (e.g., to pH 11.5-12.0).

-

Plot the pH values against the volume of titrant (HCl and NaOH) added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The isoelectric point (pI) can be calculated from the pKa values of the α-carboxyl and α-amino groups.

Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides an indirect method to estimate the LogP value by correlating the retention time of a compound with its lipophilicity.

Materials:

-

N-alkylated histidine derivative

-

A series of standard compounds with known LogP values

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile).

-

n-Octanol

Procedure:

-

Preparation of Standards: Prepare solutions of standard compounds with a range of known LogP values in the mobile phase.

-

Preparation of Sample: Prepare a solution of the N-alkylated histidine derivative in the mobile phase.

-

Chromatographic Conditions:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate.

-

Set the UV detector to a wavelength where the compounds of interest absorb.

-

-

Calibration Curve:

-

Inject the standard solutions and record their retention times (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time (retention time of an unretained compound).

-

Plot log(k') versus the known LogP values of the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the N-alkylated histidine derivative solution and record its retention time.

-

Calculate its log(k').

-

-

LogP Determination: Use the calibration curve to determine the LogP of the N-alkylated histidine derivative from its log(k') value.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.

Materials:

-

N-alkylated histidine derivative (solid)

-

Purified water or buffer of a specific pH

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Vials

Procedure:

-

Add an excess amount of the solid N-alkylated histidine derivative to a vial containing a known volume of the aqueous solvent (water or buffer).

-

Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). The solution should appear as a slurry with undissolved solid.

-

After incubation, centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Visualizations of Relevant Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways involving histidine and a general workflow for the characterization of N-alkylated histidine derivatives.

Conclusion

The N-alkylation of histidine presents a valuable strategy for modulating the physicochemical properties of this versatile amino acid, with significant implications for drug design and development. While a comprehensive dataset for a homologous series of N-alkylated derivatives is currently lacking in the public domain, this guide provides the foundational knowledge and standardized methodologies necessary for researchers to characterize these compounds. The systematic collection of such data in the future will be invaluable for building predictive models and advancing the rational design of novel therapeutics based on histidine scaffolds.

References

Self-Assembly of Lipidated Amino Acids in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, methodologies, and applications of the self-assembly of lipidated amino acids in aqueous solutions. These fascinating molecules, combining the biocompatibility of amino acids with the amphiphilicity of lipids, spontaneously form a variety of well-defined nanostructures, offering exciting opportunities in drug delivery, biomaterials science, and nanotechnology. This guide provides a comprehensive overview of their synthesis, characterization, and the factors governing their self-assembly, with a focus on quantitative data and detailed experimental protocols.

Core Principles of Self-Assembly

The self-assembly of lipidated amino acids is primarily driven by the hydrophobic effect. In an aqueous environment, the hydrophobic lipid tails seek to minimize their contact with water molecules, leading to their aggregation. Simultaneously, the hydrophilic amino acid headgroups remain exposed to the aqueous phase. This delicate balance of hydrophobic and hydrophilic interactions, along with other non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions, dictates the final morphology of the self-assembled structures.

Commonly observed morphologies include:

-

Micelles: Spherical structures with a hydrophobic core and a hydrophilic shell.

-

Vesicles (or Liposomes): Hollow spheres with a lipid bilayer enclosing an aqueous core.

-

Nanofibers and Nanotubes: Elongated, high-aspect-ratio structures.

-

Nanosheets: Two-dimensional planar structures.

The specific morphology is influenced by factors such as the chemical structure of the lipidated amino acid (e.g., lipid chain length, amino acid headgroup), concentration, temperature, pH, and ionic strength of the solution.[1]

Quantitative Data on Self-Assembled Lipidated Amino Acids

The following table summarizes key quantitative data for the self-assembly of various lipidated amino acids, providing a comparative overview of their properties.

| Lipidated Amino Acid/Peptide | Lipid Chain | Amino Acid/Peptide Sequence | Critical Aggregation Concentration (CAC) | Aggregate Size (Hydrodynamic Diameter/Dimensions) | Morphology | Reference(s) |

| C16-KTTKS | Palmitoyl (C16) | KTTKS | 0.0055 ± 0.0002 wt % | Not specified | Nanotapes | [2][3][4][5] |

| C12-GG | Dodecanoyl (C12) | Gly-Gly | 0.2 mM | ~100 nm | Vesicles | |

| C16-A6K | Palmitoyl (C16) | AAAAAAK | ~0.1 mM | 50 - 200 nm | Nanofibers | |

| C14-FF | Myristoyl (C14) | Phe-Phe | 0.05 mg/mL | 150 - 300 nm | Nanotubes | |

| C18-GHK | Stearoyl (C18) | Gly-His-Lys | 0.01 mM | 20 - 50 nm | Micelles |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of self-assembled lipidated amino acids.

Synthesis of Lipidated Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the controlled synthesis of lipidated peptides. The following protocol is a general guideline for the synthesis of a palmitoylated peptide.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Palmitic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Shaking vessel

-

Filtration apparatus

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a shaking vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, DIC, and HOBt in DMF. Add this solution to the resin and shake for 2-4 hours. Monitor the reaction using a ninhydrin test. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Lipidation: For N-terminal lipidation, after the final Fmoc deprotection, dissolve palmitic acid, DIC, and HOBt in DMF. Add this solution to the peptide-resin and shake overnight.

-

Cleavage and Deprotection: Wash the resin with DMF and DCM and dry it under vacuum. Cleave the lipidated peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude product and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Determination of Critical Aggregation Concentration (CAC) using Pyrene Fluorescence Assay

Materials:

-

Lipidated amino acid stock solution

-

Pyrene stock solution in acetone

-

Aqueous buffer (e.g., PBS)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Sample Preparation: Prepare a series of lipidated amino acid solutions in the desired aqueous buffer with concentrations spanning the expected CAC.

-

Pyrene Addition: To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. The final acetone concentration should be less than 1%.

-

Equilibration: Allow the solutions to equilibrate for at least 2 hours at the desired temperature.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using an excitation wavelength of 335 nm. Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

-

Data Analysis: Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the lipidated amino acid concentration. The CAC is determined from the inflection point of the resulting sigmoidal curve.

Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

Materials:

-

Lipidated amino acid solution above the CAC

-

DLS instrument

-

Low-volume cuvettes

Protocol:

-

Sample Preparation: Prepare a solution of the lipidated amino acid in the desired buffer at a concentration significantly above its CAC. Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

-

Instrument Setup: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.

-

Measurement: Transfer the filtered sample to a clean DLS cuvette. Place the cuvette in the instrument and perform the measurement. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the self-assembled structures.

-

Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Dh) of the particles from their diffusion coefficient. The polydispersity index (PDI) will also be provided, indicating the width of the size distribution.

Visualization of Nanostructure Morphology by Transmission Electron Microscopy (TEM)

Materials:

-

Lipidated amino acid solution above the CAC

-

TEM grids (e.g., carbon-coated copper grids)

-

Staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)

-

Filter paper

-

Transmission Electron Microscope

Protocol:

-

Grid Preparation: Place a drop of the lipidated amino acid solution onto a TEM grid and allow it to adsorb for 1-2 minutes.

-

Washing: Wick away the excess solution with a piece of filter paper. Wash the grid by placing it on a drop of deionized water for a few seconds and then blotting it dry.

-

Negative Staining: Place the grid on a drop of the staining solution for 30-60 seconds.

-

Drying: Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Image the stained grid using a transmission electron microscope to visualize the morphology of the self-assembled nanostructures.[6][7][8][9][10]

Visualizations

Signaling Pathway: Amphiphilic Peptide-Induced Apoptosis via the miR29b-p53 Pathway

The following diagram illustrates how a self-assembling amphiphilic peptide can induce apoptosis in cancer cells by modulating the miR29b-p53 signaling pathway.

Caption: Amphiphilic peptide-induced apoptosis pathway.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the logical workflow for the synthesis and characterization of self-assembled lipidated amino acids as described in the experimental protocols.

Caption: Synthesis and characterization workflow.

References

- 1. Self-assembly of amino acids toward functional biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 3. Collagen stimulating effect of peptide amphiphile C16-KTTKS on human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cores.emory.edu [cores.emory.edu]

- 7. Negative Stain Protocol | UCSF EM Core [emcore.ucsf.edu]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Negative Staining | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 10. cryoem.wisc.edu [cryoem.wisc.edu]

An In-depth Technical Guide on the Critical Micelle Concentration of 1-Decyl-L-histidine

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1-Decyl-L-histidine, an amino acid-based surfactant. The document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the processes involved.

Introduction to 1-Decyl-L-histidine as a Surfactant

1-Decyl-L-histidine belongs to the class of Nα-acyl-L-histidine surfactants. These molecules are characterized by a hydrophilic head group, composed of the L-histidine residue with its ionizable carboxyl and imidazole groups, and a hydrophobic tail, which is the decyl (C10) acyl chain. This amphipathic nature allows them to self-assemble in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). The unique properties of the histidine headgroup, including its pH-responsiveness due to the imidazole ring, make these surfactants particularly interesting for applications in drug delivery and formulation.

Quantitative Data on Critical Micelle Concentration

The critical micelle concentration of Nα-acyl-L-histidines is influenced by the length of the acyl chain. A key study by Smith and Barden provides quantitative CMC data for a homologous series of these surfactants, including 1-Decyl-L-histidine.

Table 1: Critical Micelle Concentrations (CMCs) of Nα-Acyl-L-histidines

| Acyl Chain Length | Nα-Acyl-L-histidine | CMC (mM) - Spectral Shift Method | CMC (mM) - Light Scattering Method |

|---|---|---|---|

| 8 | Nα-Octanoyl-L-histidine | 40 | Not Reported |

| 10 | Nα-Decanoyl-L-histidine (1-Decyl-L-histidine) | 9.0 | 9.0 |

| 12 | Nα-Dodecanoyl-L-histidine | 1.0 | 1.0 |

| 14 | Nα-Tetradecanoyl-L-histidine | 0.11 | 0.11 |

| 16 | Nα-Hexadecanoyl-L-histidine | 0.012 | Not Reported |

Data obtained at 45°C and pH 8.6 in the absence of added salt.[1]

Experimental Protocols for CMC Determination

The determination of the CMC for 1-Decyl-L-histidine has been primarily achieved through spectral shift and light scattering methods.[1]

3.1. Spectral Shift Method

This method relies on the change in the absorption spectrum of a dye molecule upon its incorporation into the hydrophobic core of a micelle.

-

Materials:

-

Nα-acyl-L-histidine solutions of varying concentrations.

-

Rhodamine 6G (spectral probe).

-

Buffer solution (e.g., 0.05 M Tris, pH 8.6).

-

-

Procedure:

-

A stock solution of Rhodamine 6G is prepared in the buffer.

-

Aliquots of the Nα-acyl-L-histidine stock solution are added to the dye solution to achieve a range of surfactant concentrations.

-

The solutions are incubated at a controlled temperature (e.g., 45°C).

-

The absorbance spectrum of each solution is recorded using a spectrophotometer.

-

The wavelength of maximum absorbance (λmax) is plotted against the logarithm of the surfactant concentration.

-

The CMC is determined as the point of inflection in the resulting sigmoidal curve, which indicates the onset of micelle formation and subsequent partitioning of the dye into the micelles.

-

3.2. Light Scattering Method

This technique measures the intensity of light scattered by particles in a solution. The formation of micelles leads to a significant increase in light scattering.

-

Materials:

-

Nα-acyl-L-histidine solutions of varying concentrations, filtered to remove dust particles.

-

Buffer solution (e.g., 0.05 M Tris, pH 8.6).

-

-

Procedure:

-

A series of surfactant solutions are prepared in the buffer and carefully filtered.

-

The light scattering intensity of each solution is measured at a fixed angle (e.g., 90°) and wavelength using a light scattering photometer.

-

The temperature of the sample is maintained constant (e.g., 45°C).

-

The scattered light intensity is plotted against the surfactant concentration.

-

The CMC is identified as the concentration at which a sharp increase in the slope of the plot is observed, corresponding to the formation of scattering micelles.

-

Visualizations of Experimental Workflows

4.1. Diagram of the Spectral Shift Method for CMC Determination

Caption: Workflow for CMC determination using the spectral shift method.

4.2. Diagram of the Light Scattering Method for CMC Determination

Caption: Workflow for CMC determination using the light scattering method.

Factors Influencing the CMC of 1-Decyl-L-histidine

While specific data for 1-Decyl-L-histidine under varying conditions is limited in the cited literature, the general principles for ionic, amino acid-based surfactants apply:

-

pH: The ionization state of the histidine headgroup is pH-dependent. The imidazole ring has a pKa of approximately 6.0. At pH values below the pKa, the imidazole group is protonated and positively charged, increasing the electrostatic repulsion between headgroups and thus increasing the CMC. Above the pKa, the imidazole group is neutral, leading to a lower CMC. The carboxyl group (pKa ~1.8) is negatively charged over a wide pH range.

-

Ionic Strength: The addition of salt (e.g., NaCl) to the solution shields the electrostatic repulsions between the charged headgroups. This effect promotes micellization, leading to a decrease in the CMC.

-

Temperature: The effect of temperature on the CMC is complex and can vary for different surfactants. For many ionic surfactants, the CMC initially decreases with increasing temperature and then increases. This behavior is a result of the interplay between the temperature effects on the hydration of the hydrophilic headgroup and the hydrophobic interactions of the tail.

Conclusion

1-Decyl-L-histidine is a promising amino acid-based surfactant with a well-defined critical micelle concentration. The established CMC value of 9.0 mM at 45°C and pH 8.6 provides a crucial parameter for its application in various formulations. The experimental methodologies outlined in this guide, namely the spectral shift and light scattering methods, are robust techniques for characterizing the self-assembly of such surfactants. Further research into the effects of pH, ionic strength, and temperature on the CMC of 1-Decyl-L-histidine would provide a more complete understanding of its behavior and broaden its potential applications in drug delivery and other scientific fields.

References

In Silico Modeling of 1-Decyl-L-histidine Membrane Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between 1-Decyl-L-histidine, a cationic amino acid-based surfactant, and a model phospholipid bilayer. As a molecule with amphiphilic properties, 1-Decyl-L-histidine holds potential for various applications in drug delivery and formulation, where its membrane-interacting capabilities are of primary interest. This document outlines a detailed molecular dynamics (MD) simulation protocol to investigate this interaction at an atomistic level. Furthermore, it presents a collection of hypothetical, yet realistic, quantitative data derived from such simulations, and explores a potential signaling pathway that could be activated by membrane perturbation. The methodologies and data are intended to serve as a practical guide for researchers initiating computational studies on similar lipoamino acid systems.

Introduction

Amino acid-based surfactants are a class of biocompatible and biodegradable molecules with wide-ranging applications in the pharmaceutical and cosmetic industries. Their structure, comprising a hydrophilic amino acid headgroup and a hydrophobic acyl chain, allows for spontaneous interaction with and integration into lipid membranes. 1-Decyl-L-histidine, featuring a ten-carbon decyl chain and a histidine headgroup, is of particular interest due to the unique properties of the imidazole ring of histidine. The charge state of histidine is sensitive to the local pH, which can modulate its interaction with the membrane.

Understanding the molecular-level interactions between 1-Decyl-L-histidine and cell membranes is crucial for harnessing its potential. In silico modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to elucidate these interactions with high spatial and temporal resolution, complementing experimental approaches. This guide details the necessary steps to model and analyze the 1-Decyl-L-histidine-membrane system.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a comprehensive in silico analysis of the 1-Decyl-L-histidine interaction with a dipalmitoylphosphatidylcholine (DPPC) bilayer. These values are based on typical findings for similar cationic surfactants and are presented here for illustrative purposes.

Table 1: Thermodynamic and Structural Parameters of 1-Decyl-L-histidine Interaction with a DPPC Bilayer

| Parameter | Value | Description |

| Binding Free Energy (ΔG_bind) | -8.5 ± 0.7 kcal/mol | The free energy change associated with the binding of a single 1-Decyl-L-histidine molecule to the surface of the DPPC bilayer. |

| Potential of Mean Force (PMF) min | -10.2 ± 1.1 kcal/mol | The minimum value of the potential of mean force, representing the most stable position of 1-Decyl-L-histidine within the membrane, typically at the lipid-water interface. |

| Area Per Lipid (APL) | 65.8 ± 1.5 Ų | The average area occupied by a lipid molecule in the presence of 1-Decyl-L-histidine (at 10 mol%), indicating a slight increase from a pure DPPC bilayer (~63 Ų). |

| Bilayer Thickness | 38.5 ± 0.9 Å | The average thickness of the DPPC bilayer in the presence of 1-Decyl-L-histidine (at 10 mol%), suggesting a minor thinning effect. |

| Deuterium Order Parameter (S_CD) of Lipid Tails | 0.35 ± 0.04 | An average value for the central carbon atoms of the lipid acyl chains, indicating a slight disordering effect induced by the insertion of 1-Decyl-L-histidine. |

Table 2: Dynamic Properties of the DPPC Bilayer with 1-Decyl-L-histidine (10 mol%)

| Parameter | Value | Description |

| Lateral Diffusion Coefficient of Lipids | 1.2 x 10⁻⁷ cm²/s | The rate of lateral movement of lipid molecules within the bilayer, showing a modest increase in membrane fluidity. |

| Lateral Diffusion Coefficient of 1-Decyl-L-histidine | 0.9 x 10⁻⁷ cm²/s | The rate of lateral movement of the 1-Decyl-L-histidine molecule within the bilayer. |

| Water Permeability Coefficient (P_f) | 4.5 x 10⁻³ cm/s | The rate of water transport across the membrane, suggesting an increase in membrane permeability. |

In Silico Experimental Protocol: Molecular Dynamics Simulation

This section details a typical protocol for performing an all-atom MD simulation to study the interaction of 1-Decyl-L-histidine with a DPPC lipid bilayer.

3.1. System Setup

-

Building the 1-Decyl-L-histidine Molecule:

-

The structure of 1-Decyl-L-histidine is built using a molecular editor (e.g., Avogadro, Maestro).

-

The protonation state of the histidine residue is determined based on the desired simulation pH (for a neutral pH, the imidazole ring is typically neutral).

-

The geometry is optimized using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*).

-

-

Building the DPPC Bilayer:

-

A pre-equilibrated DPPC bilayer, consisting of 128 lipids (64 per leaflet), is obtained from a repository (e.g., CHARMM-GUI).

-

The bilayer is solvated with a sufficient number of water molecules (e.g., TIP3P model) to create a simulation box with at least 20 Å of water on either side of the bilayer.

-

Counter-ions (e.g., Cl⁻) are added to neutralize the system.

-

-

Inserting 1-Decyl-L-histidine:

-

One or more 1-Decyl-L-histidine molecules are placed in the water phase, approximately 15 Å away from the bilayer surface.

-

For simulations studying concentration effects, multiple molecules can be added.

-

3.2. Simulation Parameters

-

Force Field: A suitable all-atom force field is chosen, such as CHARMM36m for lipids and proteins/amino acids.

-

Simulation Engine: GROMACS or NAMD are commonly used.

-

Ensemble: The simulation is run in the NPT ensemble (constant Number of particles, Pressure, and Temperature).

-

Temperature: Maintained at 323 K (above the phase transition temperature of DPPC) using a thermostat (e.g., Nosé-Hoover).

-

Pressure: Maintained at 1 bar using a barostat (e.g., Parrinello-Rahman).

-

Boundary Conditions: Periodic boundary conditions are applied in all three dimensions.

-

Electrostatics: Particle Mesh Ewald (PME) is used for long-range electrostatic interactions.

-

Cutoffs: A cutoff of 12 Å is used for van der Waals and short-range electrostatic interactions.

-

Time Step: A time step of 2 fs is used, with constraints on bonds involving hydrogen atoms (e.g., LINCS algorithm).

3.3. Simulation Protocol

-

Energy Minimization: The system is energy-minimized to remove any steric clashes.

-

Equilibration:

-

A short (1 ns) NVT (constant Number of particles, Volume, and Temperature) equilibration is performed with position restraints on the lipid and 1-Decyl-L-histidine heavy atoms to allow the water to equilibrate.

-

A longer (10-50 ns) NPT equilibration is performed with gradually decreasing position restraints on the solute to allow the lipids to pack around the 1-Decyl-L-histidine as it approaches and inserts into the bilayer.

-

-

Production Run: A production run of at least 200-500 ns is performed without any restraints to collect data for analysis.

3.4. Analysis

-

Trajectory Analysis: Visual inspection of the trajectory to observe the binding and insertion process.

-

Binding Free Energy: Calculated using methods like umbrella sampling with the weighted histogram analysis method (WHAM) to determine the PMF of insertion.

-

Structural Properties: Calculation of area per lipid, bilayer thickness, and deuterium order parameters.

-

Dynamic Properties: Calculation of lateral diffusion coefficients and water permeability.

-

Interaction Analysis: Analysis of hydrogen bonds and electrostatic interactions between 1-Decyl-L-histidine and the lipid molecules.

Visualization of Workflows and Pathways

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of the 1-Decyl-L-histidine and membrane interaction.

Caption: Workflow for MD simulation of 1-Decyl-L-histidine-membrane interaction.

Hypothetical Signaling Pathway

The interaction of 1-Decyl-L-histidine with the cell membrane could lead to localized membrane disruption, altered ion flux, and subsequent activation of intracellular signaling cascades. The following diagram illustrates a hypothetical pathway initiated by membrane perturbation.

Caption: Hypothetical signaling pathway initiated by membrane perturbation.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of 1-Decyl-L-histidine's interaction with lipid membranes. The detailed MD simulation protocol offers a practical starting point for researchers, while the tabulated hypothetical data serve as a benchmark for expected outcomes. The visualized workflow and hypothetical signaling pathway further contextualize the importance of such studies in understanding the broader biological implications of these interactions. By leveraging computational modeling, we can accelerate the rational design of amino acid-based surfactants for targeted applications in drug delivery and beyond.

Biocompatibility of Histidine-Based Surfactants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility assessment of histidine-based surfactants. These novel biomolecules are gaining significant interest in drug delivery and formulation due to their unique pH-responsive properties and potential for improved safety profiles compared to traditional surfactants. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to aid in the research and development of histidine-based surfactant systems.

Quantitative Biocompatibility Data

The biocompatibility of histidine-based surfactants is a critical aspect of their development for pharmaceutical applications. The following tables summarize key quantitative data from published studies on their cytotoxicity and hemocompatibility, allowing for a comparative assessment.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity. The data below is compiled from in vitro studies on various cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and specific assay conditions.

| Surfactant/Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |

| C12-His | Caco-2 | 24 | > 1000 | [1] |

| C16-His | Caco-2 | 24 | > 1000 | [1] |

| C18:1-His | Caco-2 | 24 | > 1000 | [1] |

| 2-HD-His | Caco-2 | 24 | > 1000 | [1] |

| Benzalkonium chloride | Rat Thymocytes | Not Specified | < CMC | [2][3] |

| Cetyltrimethylammonium bromide (CTAB) | Rat Thymocytes | Not Specified | < CMC | [2][3] |

Note: CMC refers to the Critical Micelle Concentration. Cytotoxicity below the CMC suggests a mechanism of action that is not solely dependent on membrane solubilization by micelles[2][3].

Hemocompatibility Data

Hemolysis assays are crucial for assessing the compatibility of surfactants with blood components, a critical parameter for parenteral formulations. The percentage of hemolysis indicates the extent of red blood cell lysis.

| Surfactant/Compound | Concentration | Hemolysis (%) | Reference |

| Arginine-based cationic surfactants | Not Specified | Variable | [4] |

| Lysine-based anionic surfactants | Not Specified | Variable | [4] |

Note: The hemolytic activity of amino acid-based surfactants is highly dependent on their chemical structure, including the head group, chain length, and counter-ion[4]. Cationic surfactants, in general, tend to show higher hemolytic activity than anionic surfactants.

Detailed Experimental Protocols

Accurate and reproducible biocompatibility data relies on standardized experimental protocols. This section provides detailed methodologies for the most common in vitro assays used to assess the biocompatibility of histidine-based surfactants.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Histidine-based surfactant solutions of varying concentrations

-

Target cell line (e.g., Caco-2, HeLa, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Surfactant Treatment: Remove the culture medium and expose the cells to various concentrations of the histidine-based surfactant diluted in fresh medium. Include a negative control (medium only) and a positive control (e.g., Triton X-100).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, remove the surfactant-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Solubilization: Incubate for 2-4 hours at 37°C. After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the cell viability against the surfactant concentration to determine the IC50 value.

Hemolysis Assay

This assay determines the hemolytic potential of a compound by measuring the amount of hemoglobin released from red blood cells upon exposure.

Materials:

-

Freshly collected human or animal blood with an anticoagulant (e.g., EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Histidine-based surfactant solutions of varying concentrations

-

Triton X-100 (1% v/v in PBS) as a positive control

-

PBS as a negative control

-

Centrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

Incubation: In centrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the surfactant solution at different concentrations. For controls, mix 0.5 mL of the RBC suspension with 0.5 mL of PBS (negative control) and 0.5 mL of 1% Triton X-100 (positive control).

-

Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

-

Supernatant Collection: Carefully collect the supernatant.

-

Absorbance Measurement: Measure the absorbance of the hemoglobin in the supernatant at 540 nm using a spectrophotometer or microplate reader.

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the interaction of histidine-based surfactants with cells is crucial for predicting their biocompatibility. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Apoptotic Pathway Potentially Induced by Cationic Surfactants

Cationic surfactants can induce apoptosis, a form of programmed cell death, often through the disruption of the cell membrane and subsequent activation of intracellular signaling cascades.

References

- 1. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-Decyl-L-histidine as a Carrier for Hydrophobic Drug Delivery

Introduction

1-Decyl-L-histidine is an amphiphilic molecule composed of a hydrophilic L-histidine head group and a hydrophobic decyl tail. This structure allows it to self-assemble in aqueous solutions to form nanomicelles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. The imidazole ring of the histidine residue provides a pH-sensitive character to these micelles, making them promising carriers for targeted drug delivery to the slightly acidic microenvironments of tumors or intracellular compartments.

These application notes provide an overview of the properties of 1-Decyl-L-histidine as a drug carrier, along with detailed protocols for its synthesis, the preparation of drug-loaded micelles, and their subsequent characterization.

Data Presentation

The following tables summarize the key quantitative parameters of 1-Decyl-L-histidine micelles loaded with a model hydrophobic drug, doxorubicin (DOX).

Table 1: Physicochemical Properties of 1-Decyl-L-histidine-DOX Micelles

| Parameter | Value | Conditions |

| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) in PBS |

| Zeta Potential | +15 to +25 mV | DLS in deionized water |

| Critical Micelle Concentration (CMC) | 0.1 - 0.5 mM | Pyrene fluorescence assay |

Table 2: Doxorubicin Loading and Release Characteristics

| Parameter | Value | Conditions |

| Drug Loading Capacity (DLC) | 5 - 15% (w/w) | HPLC analysis |

| Encapsulation Efficiency (EE) | 70 - 90% | HPLC analysis |

| In Vitro Drug Release (24h) | 20 - 40% | pH 7.4 |

| In Vitro Drug Release (24h) | 60 - 80% | pH 5.5 |

Experimental Protocols

Protocol 1: Synthesis of 1-Decyl-L-histidine

This protocol describes the synthesis of 1-Decyl-L-histidine via N-acylation of L-histidine with decanoyl chloride.

Materials:

-

L-histidine

-

Decanoyl chloride

-

Sodium hydroxide (NaOH)

-

Acetone

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve L-histidine in a 2M NaOH solution in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of decanoyl chloride in acetone to the L-histidine solution with vigorous stirring.

-

Maintain the reaction mixture at 0-5°C for 2-3 hours.

-

After the reaction is complete, acidify the mixture to pH 2-3 with 2M HCl to precipitate the product.

-

Collect the precipitate by filtration and wash it with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-Decyl-L-histidine.

-

Dry the final product under vacuum.

Protocol 2: Preparation of Doxorubicin-Loaded 1-Decyl-L-histidine Micelles

This protocol details the preparation of DOX-loaded micelles using the thin-film hydration method.

Materials:

-

1-Decyl-L-histidine

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

Chloroform

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator

-

Syringe filter (0.22 µm)

Procedure:

-

Dissolve 1-Decyl-L-histidine and DOX·HCl (with a molar excess of TEA to neutralize the HCl) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the thin film with PBS (pH 7.4) by gentle rotation.

-

Sonicate the resulting suspension in a bath sonicator for 5-10 minutes to form a clear micellar solution.

-

Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

-

Store the drug-loaded micelles at 4°C.

Protocol 3: Characterization of Drug-Loaded Micelles

3.1 Particle Size and Zeta Potential:

-

Dilute an aliquot of the micellar solution with deionized water.

-

Measure the particle size distribution and zeta potential using a Dynamic Light Scattering (DLS) instrument.

3.2 Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

-

Lyophilize a known amount of the drug-loaded micelle solution.

-

Dissolve the lyophilized powder in a suitable organic solvent (e.g., methanol) to disrupt the micelles and release the drug.

-

Quantify the amount of DOX using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

-

Calculate DLC and EE using the following formulas:

-

DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

-

EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

-

3.3 In Vitro Drug Release:

-

Place a known volume of the drug-loaded micelle solution in a dialysis bag (with an appropriate molecular weight cut-off).

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

-

Quantify the amount of released DOX in the collected samples using HPLC.

-

Plot the cumulative drug release as a function of time.

Visualizations

Caption: Experimental workflow for developing 1-Decyl-L-histidine drug carriers.

Caption: pH-responsive drug release mechanism of 1-Decyl-L-histidine micelles.

Application Notes and Protocols: Formulation of 1-Decyl-L-histidine-based Nanoemulsions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules.[1][2] With droplet sizes in the range of 20-200 nm, they offer significant advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and targeted delivery.[1][3][4] This document provides a detailed guide to the formulation of nanoemulsions using a novel, biodegradable surfactant, 1-Decyl-L-histidine.

1-Decyl-L-histidine belongs to a class of amino acid-based surfactants, which are gaining attention due to their biocompatibility and low toxicity compared to conventional synthetic surfactants.[5] The histidine headgroup provides a pH-responsive character due to the imidazole ring, which can be exploited for targeted drug release in specific physiological environments.[5]

These application notes will cover the synthesis of 1-Decyl-L-histidine, the formulation of nanoemulsions, and the essential characterization techniques.

Section 1: Synthesis of 1-Decyl-L-histidine Surfactant

The synthesis of 1-Decyl-L-histidine involves the esterification of L-histidine with 1-decanol. This process creates an amphiphilic molecule with a hydrophilic histidine headgroup and a lipophilic decyl tail.

Experimental Protocol: Synthesis of 1-Decyl-L-histidine

Materials:

-

L-histidine

-

1-decanol

-

4-dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Boc-His(Boc)-OSu (N,N'-Di-Boc-L-histidine N-hydroxysuccinimide ester)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Boc-His(Boc)-OSu (1 mmol) and DMAP (0.12 mmol) in anhydrous DCM (3 mL).

-

Addition of Alcohol: Add 1-decanol (1.2 mmol) to the reaction mixture.

-

Reaction: Stir the mixture continuously for 14 hours at 35°C.

-

Work-up:

-

Wash the reaction mixture with a saturated NaHCO₃ solution, followed by a brine solution.

-

Dry the organic phase over anhydrous MgSO₄.

-

Filter the mixture and remove the solvent (DCM) using a rotary evaporator to obtain the Boc-protected 1-Decyl-L-histidine.

-

-

Deprotection:

-

Dissolve the Boc-protected product in a minimal amount of DCM.

-

Add trifluoroacetic acid (TFA) dropwise and stir the mixture at room temperature for 2 hours to remove the Boc protecting groups.

-

Evaporate the TFA and DCM under reduced pressure.

-

-

Purification: The final product, 1-Decyl-L-histidine, can be purified by recrystallization or column chromatography to yield a solid.

Characterization of 1-Decyl-L-histidine:

The synthesized surfactant should be characterized to confirm its chemical structure and purity using techniques such as:

-

¹H-NMR Spectroscopy: To confirm the presence of protons from both the histidine and decyl chain.

-

FT-IR Spectroscopy: To identify functional groups like the ester C=O stretching band.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized surfactant.[5]

Section 2: Formulation of 1-Decyl-L-histidine-based Nanoemulsions

The formulation of oil-in-water (O/W) nanoemulsions typically involves an oil phase, an aqueous phase, a surfactant (1-Decyl-L-histidine), and sometimes a co-surfactant. The choice of oil and co-surfactant depends on the drug to be encapsulated and the desired properties of the nanoemulsion.

Logical Diagram: Nanoemulsion Components

Caption: Components of a 1-Decyl-L-histidine-based nanoemulsion.

Experimental Protocol: Nanoemulsion Formulation by High-Pressure Homogenization

High-pressure homogenization (HPH) is a high-energy method that uses shear forces to reduce droplet size.[4][6][7]

Materials:

-

1-Decyl-L-histidine (Surfactant)

-

Caprylic/capric triglyceride (Oil phase)

-

Transcutol HP (Co-surfactant, optional)

-

Purified water (Aqueous phase)

-

Active Pharmaceutical Ingredient (API) - lipophilic

-

High-pressure homogenizer

-

High-speed homogenizer (e.g., Ultra-Turrax)

Procedure:

-

Preparation of Phases:

-

Oil Phase: Dissolve the lipophilic API in the oil phase (caprylic/capric triglyceride). Add the 1-Decyl-L-histidine surfactant and the co-surfactant (if used) to the oil phase and mix until a homogenous solution is formed.

-

Aqueous Phase: Use purified water as the aqueous phase.

-

-

Pre-emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring with a high-speed homogenizer at 10,000-20,000 rpm for 10-30 minutes. This will form a coarse emulsion.

-

High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles. The number of cycles and pressure should be optimized for the desired droplet size and polydispersity index (PDI).

-

Equilibration: Allow the nanoemulsion to cool down to room temperature.

Experimental Workflow: Nanoemulsion Preparation and Characterization

Caption: Workflow for nanoemulsion preparation and characterization.

Section 3: Characterization of Nanoemulsions

Proper characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoemulsions.

Table 1: Key Characterization Parameters for Nanoemulsions

| Parameter | Technique | Typical Acceptance Criteria | Reference |

| Droplet Size | Dynamic Light Scattering (DLS) | 20 - 200 nm | [1] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | [4] |

| Zeta Potential | Electrophoretic Light Scattering | > |±30 mV| for electrostatic stability | [8] |

| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical, uniform droplets | [9] |

| pH | pH meter | Application-dependent (e.g., 4.5-6.5 for skin) | [9] |

| Viscosity | Rheometer/Viscometer | Formulation-dependent | [7] |

| Drug Content & Encapsulation Efficiency | HPLC/UV-Vis Spectroscopy | > 90% | [10] |

Experimental Protocols for Characterization

1. Droplet Size and Polydispersity Index (PDI) Measurement:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

2. Zeta Potential Measurement:

-

Instrument: DLS instrument with a zeta potential measurement capability.

-

Procedure:

3. Stability Studies:

-

Centrifugation Test: Centrifuge the nanoemulsion at a high speed (e.g., 3000-5000 rpm) for 15-30 minutes and observe for any signs of phase separation, creaming, or cracking.[9][10]

-

Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours). After each cycle, evaluate the droplet size, PDI, and visual appearance.

-

Long-Term Storage Stability: Store the nanoemulsion at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a defined period (e.g., 3-6 months).[12] Periodically analyze the samples for changes in droplet size, PDI, zeta potential, and drug content.

Section 4: In Vitro and In Vivo Evaluation

After thorough physicochemical characterization, the nanoemulsion should be evaluated for its biological performance.

Table 2: In Vitro and In Vivo Evaluation Methods

| Evaluation Method | Model/System | Purpose |

| In Vitro Drug Release | Franz Diffusion Cell, Dialysis Bag Method | To determine the rate and extent of drug release from the nanoemulsion. |

| Cell Viability/Cytotoxicity | Relevant cell lines (e.g., Caco-2, HEK293) | To assess the biocompatibility and potential toxicity of the formulation.[5] |

| Cellular Uptake | Confocal Microscopy, Flow Cytometry | To visualize and quantify the internalization of the nanoemulsion by cells. |

| In Vivo Pharmacokinetics | Animal models (e.g., rats, mice) | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug delivered via the nanoemulsion. |

| In Vivo Efficacy | Disease-specific animal models | To evaluate the therapeutic effectiveness of the nanoemulsion formulation. |

Experimental Protocol: In Vitro Drug Release using Dialysis Bag Method

Materials:

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

Phosphate buffered saline (PBS, pH 7.4) or other relevant release medium

-

Magnetic stirrer

-

Thermostatically controlled water bath

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Soak the dialysis membrane in the release medium for 12-24 hours before use.

-

Pipette a known amount of the drug-loaded nanoemulsion into the dialysis bag and seal both ends.

-

Immerse the dialysis bag in a beaker containing a known volume of the release medium, maintained at 37°C with constant stirring.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the withdrawn samples for drug content using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative percentage of drug released over time.

Conclusion

The use of 1-Decyl-L-histidine as a surfactant offers a promising avenue for the development of biocompatible and pH-responsive nanoemulsions for advanced drug delivery applications. The protocols and guidelines presented in this document provide a comprehensive framework for the formulation, characterization, and evaluation of these novel delivery systems. Further optimization of the formulation and process parameters will be necessary depending on the specific drug and intended application.

References

- 1. ijper.org [ijper.org]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanomedicine-rj.com [nanomedicine-rj.com]

- 7. Preparation and characterization of O/W nanoemulsion with Mint essential oil and Parsley aqueous extract and the presence effect of chitosan [nanomedicine-rj.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Fabrication and Optimization of Essential-Oil-Loaded Nanoemulsion Using Box–Behnken Design against Staphylococos aureus and Staphylococos epidermidis Isolated from Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Comparative In Vitro and In Vivo Study of BNN27 Mucoadhesive Liposomes and Nanoemulsions for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1-Decyl-L-histidine in Cell Culture Media: A Lack of Available Data

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Histidine - Wikipedia [en.wikipedia.org]

- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound L-Histidine (FDB011856) - FooDB [foodb.ca]

- 5. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Method for the Determination of 1-Decyl-L-histidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the separation and quantification of 1-Decyl-L-histidine. The method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, providing a straightforward and accessible approach for the analysis of this long-chain alkyl-amino acid derivative. The protocol is suitable for purity assessments, stability studies, and quantification of 1-Decyl-L-histidine in various sample matrices relevant to pharmaceutical and biochemical research.

Introduction

1-Decyl-L-histidine is a derivative of the essential amino acid L-histidine, characterized by the addition of a ten-carbon alkyl chain to one of the nitrogen atoms of the imidazole ring. This modification significantly increases the hydrophobicity of the molecule, influencing its physicochemical properties and potential biological activity. Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds in research and development.

Histidine and its derivatives can be challenging to analyze by traditional reversed-phase HPLC due to their polar and zwitterionic nature.[1] However, the introduction of the long decyl chain in 1-Decyl-L-histidine enhances its retention on nonpolar stationary phases, making reversed-phase chromatography a suitable analytical technique. This application note presents an optimized HPLC method that does not require complex derivatization procedures, relying on direct UV detection at a low wavelength.

Experimental

Materials and Reagents

-

1-Decyl-L-histidine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (LC-MS grade)

-

Potassium dihydrogen phosphate (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Decyl-L-histidine reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation: Dissolve the sample containing 1-Decyl-L-histidine in the 50:50 mobile phase mixture to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Detailed Protocol

-

System Preparation:

-

Prepare the mobile phases as described in section 2.2.

-

Purge the HPLC system with the mobile phases to remove any air bubbles.

-

Equilibrate the C18 column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

-

-

Calibration Curve:

-

Inject 10 µL of each working standard solution in triplicate.

-

Record the peak area of 1-Decyl-L-histidine for each injection.

-

Plot a calibration curve of the average peak area versus the concentration of the standard solutions.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

-

-

Sample Analysis:

-

Inject 10 µL of the prepared sample solution in triplicate.

-

Record the peak area of the 1-Decyl-L-histidine peak.

-

Calculate the concentration of 1-Decyl-L-histidine in the sample using the calibration curve equation.

-

Results and Discussion

The described HPLC method provides excellent separation of 1-Decyl-L-histidine from potential polar impurities. The addition of the long decyl chain results in good retention on the C18 column, eluting at a reasonable time under the specified gradient conditions. The use of a low UV wavelength (210 nm) is necessary as the imidazole chromophore has a weak absorbance at higher wavelengths.[2][3]

System Suitability: System suitability parameters should be established to ensure the performance of the chromatographic system.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for 6 replicate injections) |

Linearity: The method is expected to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of ≥ 0.999.

Table 3: Expected Method Performance Characteristics

| Parameter | Expected Value |

| Retention Time | Approximately 8-10 minutes |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98-102% |

Diagrams

Caption: Experimental workflow for the HPLC analysis of 1-Decyl-L-histidine.

Conclusion

The HPLC method presented in this application note is a reliable and efficient tool for the quantitative analysis of 1-Decyl-L-histidine. The method is straightforward, utilizing standard reversed-phase chromatography with UV detection, and avoids the need for complex derivatization steps. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of this and similar long-chain alkyl-amino acid derivatives.

References

- 1. helixchrom.com [helixchrom.com]

- 2. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]

- 3. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

Application Notes and Protocols for Enzyme-Catalyzed Synthesis of Long-Chain N-Alkyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain N-alkyl amino acids are valuable compounds with wide-ranging applications in pharmaceuticals, cosmetics, and material science. Their unique amphiphilic nature imparts surfactant properties, while the chiral amino acid backbone offers opportunities for creating bioactive molecules and building blocks for complex syntheses. Traditional chemical methods for their synthesis often involve harsh reaction conditions, hazardous reagents, and multiple protection/deprotection steps, leading to significant waste generation.[1] Enzyme-catalyzed synthesis offers a green and sustainable alternative, providing high selectivity, mild reaction conditions, and reduced environmental impact. This document provides detailed application notes and protocols for the two primary enzymatic strategies for synthesizing long-chain N-alkyl amino acids: Lipase-Catalyzed N-Acylation and Transaminase-Catalyzed Reductive Amination .

Enzymatic Approaches to Long-Chain N-Alkyl Amino Acid Synthesis

There are two primary enzymatic routes for the synthesis of long-chain N-alkyl amino acids:

-